molecular formula C12H19ClN2O2 B1527526 2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride CAS No. 1236255-09-6

2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

Cat. No. B1527526
M. Wt: 258.74 g/mol
InChI Key: GTEUMHZLRVPGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-N-(2-methoxyethyl)acetamide hydrochloride” is a chemical compound with the CAS Number: 1220037-70-6 . It has a molecular weight of 168.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Amino-N-(2-methoxyethyl)acetamide hydrochloride” is 1S/C5H12N2O2.ClH/c1-9-3-2-7-5(8)4-6;/h2-4,6H2,1H3,(H,7,8);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 168.62 .

Scientific Research Applications

Pharmacological Properties and Clinical Use of Related Compounds

  • Metoclopramide : A compound with pharmacological properties that include facilitating gastrointestinal diagnostics, treating various types of vomiting, and improving gastrointestinal disorders. Its effects are mediated through actions on gastrointestinal motility and may have implications for the study or application of related compounds like 2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride in similar contexts (Pinder et al., 2012).

Environmental and Biological Impact of Chemicals

  • Methoxychlor : Studied for its estrogenic activity, demonstrating the broader context of research into chemicals' physiological effects, particularly those related to environmental estrogens and their potential hazards to development and reproduction (Cummings, 1997).

Antioxidant Activities of Phenolic Compounds

  • Hydroxycinnamates : Examined for their in vitro and in vivo antioxidant activities. This research area might be relevant for understanding the potential biological activities of similar compounds, including antioxidant properties (Shahidi & Chandrasekara, 2010).

Drug Mechanisms and Therapeutic Applications

  • FTY720 : This compound's immunosuppressant and antitumor efficacy highlight the diverse therapeutic applications and mechanisms of action that related compounds might also exhibit, such as interacting with specific cellular receptors or pathways (Zhang et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(2-methoxyethyl)-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-16-8-7-14-12(15)11(13)9-10-5-3-2-4-6-10;/h2-6,11H,7-9,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEUMHZLRVPGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(2-methoxyethyl)-3-phenylpropanamide hydrochloride

CAS RN

1236255-09-6
Record name Benzenepropanamide, α-amino-N-(2-methoxyethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236255-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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